Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride
Overview
Description
Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride (MTPPD) is a porphyrin-based compound that has been extensively studied due to its unique properties and potential applications in a variety of fields. It is a water-soluble, non-toxic, and highly fluorescent derivative of meso-tetraphenylporphyrin (MTPP). Its chemical structure consists of four meso-tetra(4-sulfonatophenyl)porphyrin (MTPPS) units connected by methylene bridges. MTPPD is an important tool in the study of porphyrin-based compounds and has been used in a variety of research applications, including biochemical and physiological studies, drug delivery, and sensing.
Scientific Research Applications
Organometallic Complexes and Biological Molecules
Meso-tetra(4-sulfonatophenyl)porphine (H4TPPS) forms diorgano- and triorgano-tin(IV) derivatives with significant structural and biological implications. These complexes exhibit specific solid-state configurations and solution-phase properties, showing potential in the study of cytotoxicity towards embryonic development in biological organisms (Pellerito et al., 1997).
DNA Damage Induction
Research has shown that porphyrin photosensitizers, including meso-tetra(p-sulfonatophenyl)porphine, can induce DNA damage under specific conditions. These findings are critical in understanding the mechanisms of photodynamic therapies and their potential risks (Fiel et al., 1981).
Nanostructures and Material Science
Meso-tetra(4-sulfonatophenyl) porphine forms self-assembled nanostructures, known as J-aggregates, under certain conditions. These aggregates have been studied using atomic force microscopy, revealing their unique stripe-like structures and potential applications in nanotechnology and material science (Augulis et al., 2004).
Photodynamic Therapy
This compound, in combination with light exposure, has been found to affect the viability and proliferation of various cell types, including leukemia cells and human bone marrow progenitor cells. This research is significant in the context of photodynamic therapy for treating cancers and other diseases (Grebeňová et al., 1997).
MRI Contrast Agent
Manganese meso-tetra(4-sulfonatophenyl)porphine has been optimized for use as a tumor-selective MRI contrast agent, showing promise in enhancing imaging techniques for cancer detection and research (Bockhorst & Hoehn-Berlage, 1994).
DNA Interaction and Cellular Activity
Organotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine have been studied for their interaction with DNA, showing significant cellular action. These studies are crucial for understanding the compound's potential in pharmacology and its mechanism of action at the molecular level (Aydinoglu et al., 2016).
properties
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXOFOJZDIPMCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2N4O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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